N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

Catalog No.
S14796681
CAS No.
787591-06-4
M.F
C14H11F3N4O
M. Wt
308.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2...

CAS Number

787591-06-4

Product Name

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

IUPAC Name

N-methyl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

InChI

InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)22-14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

MSLBNPDZXJBGDV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)OC(F)(F)F

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound characterized by a unique structure that includes an imidazo[1,2-a]pyrazine core. This compound features a trifluoromethoxy group and a methylated nitrogen atom, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C14H12F3N4C_{14}H_{12}F_3N_4, indicating the presence of trifluoromethyl groups which are known to enhance lipophilicity and biological activity.

The chemical reactivity of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine can be influenced by its functional groups. The imidazo[1,2-a]pyrazine moiety can participate in various reactions including:

  • Nucleophilic substitutions: The trifluoromethoxy group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic aromatic substitutions: The aromatic ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
  • Condensation reactions: The amine functional group allows for condensation with aldehydes or ketones, leading to the formation of imines or related compounds.

Research indicates that compounds similar to N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine exhibit various biological activities. These include:

  • Anticancer properties: Compounds with imidazo[1,2-a]pyrazine structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Some derivatives may reduce inflammatory cytokines, suggesting potential applications in inflammatory diseases.
  • Antimicrobial activity: Certain structural analogs have demonstrated effectiveness against various pathogens.

The synthesis of N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through several methods:

  • Palladium-catalyzed cross-coupling reactions: This method involves the coupling of an aryl halide with an imidazo[1,2-a]pyrazine derivative.
  • One-pot synthesis: A multi-step reaction where all reagents are combined in a single reaction vessel can be utilized for efficiency.
  • Functional group modifications: Starting from simpler imidazo[1,2-a]pyrazine derivatives, subsequent modification of functional groups can yield the target compound.

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer and inflammatory diseases.
  • Material science: Its unique chemical properties could be harnessed in the development of new materials with specific functionalities.

Interaction studies involving N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine could include:

  • Protein-ligand binding assays: To evaluate its affinity and specificity towards biological targets.
  • In vitro and in vivo studies: To assess pharmacokinetics and pharmacodynamics.

These studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine. Here are some notable examples:

Compound NameStructureUnique Features
N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-8-amineStructureContains a pyridine instead of pyrazine
4-(Trifluoromethoxy)aniline-Simple amine structure; lacks heterocyclic rings
5-Trifluoromethylindole-Indole core; different aromatic system

Uniqueness

N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine stands out due to its specific combination of a trifluoromethoxy group and an imidazo[1,2-a]pyrazine structure, which may confer unique pharmacological properties not observed in simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

308.08849547 g/mol

Monoisotopic Mass

308.08849547 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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